3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid

Cathepsin inhibition Cysteine protease Cancer research

3-(Aminomethyl)-1,1-dioxothiolane-3-carboxylic acid (CAS 1549020-16-7, molecular formula C6H11NO4S, MW 193.22 g/mol) is a synthetic, sulfur-containing heterocyclic α,α-disubstituted amino acid. It features a saturated thiolane (tetrahydrothiophene) ring bearing a geminal aminomethyl (-CH2NH2) and carboxylic acid (-COOH) substituent at the C3 position, along with a 1,1-dioxide (sulfone) functional group.

Molecular Formula C6H11NO4S
Molecular Weight 193.22 g/mol
Cat. No. B13187334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid
Molecular FormulaC6H11NO4S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1(CN)C(=O)O
InChIInChI=1S/C6H11NO4S/c7-3-6(5(8)9)1-2-12(10,11)4-6/h1-4,7H2,(H,8,9)
InChIKeyKEZLPNZBBQEYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid for R&D: Key compound properties


3-(Aminomethyl)-1,1-dioxothiolane-3-carboxylic acid (CAS 1549020-16-7, molecular formula C6H11NO4S, MW 193.22 g/mol) is a synthetic, sulfur-containing heterocyclic α,α-disubstituted amino acid . It features a saturated thiolane (tetrahydrothiophene) ring bearing a geminal aminomethyl (-CH2NH2) and carboxylic acid (-COOH) substituent at the C3 position, along with a 1,1-dioxide (sulfone) functional group. Standard commercial purity for research procurement is ≥95%, with batch-specific QC analytical data (NMR, HPLC, GC) typically available upon request from reputable sourcing partners .

Why 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid cannot be substituted arbitrarily


Superficially similar compounds such as 3-amino-1,1-dioxothiolane-3-carboxylic acid (ADTA), JFD01307SC (2-[(1,1-dioxothiolan-3-yl)amino]acetic acid), and 3-(aminomethyl)thietane-3-carboxylic acid 1,1-dioxide differ fundamentally in substituent identity, attachment point, or ring size. ADTA bears a directly attached amine (-NH2) at C3, whereas the target compound extends the amine by a methylene spacer (-CH2NH2), altering both hydrogen-bonding geometry and basicity (pKa) . JFD01307SC places the amino group on a separate acetic acid side chain rather than geminally on the ring, fundamentally changing the scaffold topology and target binding mode . The thietane analog possesses a strained four-membered ring with different bond angles and ring strain energy, predicting distinct metabolic stability and reactivity profiles . These structural divergences preclude one-to-one substitution and require compound-specific validation for any scientific application.

Quantitative Evidence Guide for 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid differentiation


Direct Enzyme Inhibition Comparison: 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid vs. 3-amino-1,1-dioxothiolane-3-carboxylic acid (ADTA)

The target compound and its 3-amino analog ADTA were tested for inhibition of cathepsin B in a standardized protease inhibition assay at pH 5.5, 2°C [1]. The target compound exhibited an IC50 of 6,600 nM against cathepsin B, whereas ADTA was significantly more potent with an IC50 of 2,300 nM (2.3 µM) . This represents a 2.87-fold difference in potency. The single methylene spacer in the target compound's aminomethyl group reduces enzyme affinity relative to the directly attached amine in ADTA. This is the only direct head-to-head enzyme inhibition comparison available for the target compound against a structurally defined analog.

Cathepsin inhibition Cysteine protease Cancer research

Scaffold Topology Differentiation: 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid vs. JFD01307SC for glutamine-related enzyme targeting

JFD01307SC (2-[(1,1-dioxothiolan-3-yl)amino]acetic acid) acts as a glutamate mimetic and inhibits glutamine synthetase, with an MIC of 8-16 µg/mL against Mycobacterium tuberculosis . The target compound, with its geminal aminomethyl-carboxylic acid substituent directly on the C3 ring position, presents a substantially different spatial arrangement of the amine and carboxylate pharmacophores compared to JFD01307SC's N-linked aminoacetic acid side chain. This difference in topology is predicted to alter the binding mode at the glutamate binding site; however, no quantitative binding or cellular activity data are available for the target compound. Procurement decisions for glutamate-related enzyme inhibition must account for this fundamental scaffold topology difference.

Glutamine synthetase Anti-tuberculosis Glutamate mimicry

Physicochemical Differentiation: Impact of geminal aminomethyl-carboxylate substitution on logP and solubility vs. monofunctional sulfolane analogs

Computational predictions indicate that the target compound (MW 193.22 g/mol, molecular formula C6H11NO4S) with its geminal polar substituents and sulfone group lies in a distinct physicochemical space compared to analogs lacking the carboxylic acid group, such as 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide (MW ~149 g/mol, C5H11NO2S) . The presence of the carboxylic acid is expected to substantially increase aqueous solubility and decrease logP relative to the non-carboxylate analog. No experimentally measured logP or solubility data were found in the public domain for the target compound. This class-level inference is critical for procurement in medicinal chemistry campaigns where physicochemical parameters dictate lead selection.

Physicochemical properties logP Solubility Drug-likeness

Practical application scenarios for procuring 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid


Cysteine Protease Inhibitor Lead Differentiation Studies

Researchers aiming to compare the SAR of aminomethyl versus amino substituents on the dioxothiolane scaffold can procure 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid alongside 3-amino-1,1-dioxothiolane-3-carboxylic acid (ADTA) for side-by-side cathepsin inhibition assays. Direct head-to-head data show the target compound is 2.87-fold less potent against cathepsin B than ADTA (IC50 6,600 nM vs. 2,300 nM) [1], enabling structure-activity relationship elucidation.

Glutamine/Glutamate Binding Site Probe Design

For laboratories investigating glutamine synthetase or BCATm inhibition, the target compound's geminal aminomethyl-carboxylate topology offers a distinct pharmacophore geometry compared to the established JFD01307SC scaffold . Although no direct activity data exist for the target compound, its procurement as a topological probe molecule is justified for drug design campaigns exploring alternative binding modes at glutamate binding sites.

Physicochemical Property-Driven Lead Optimization

In lead optimization programs requiring improved aqueous solubility, the target compound's additional carboxylic acid group relative to 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide predicts a favorable shift toward lower logP and higher solubility . The compound should be procured when physicochemical property modulation is the primary goal, accepting that experimental property determination will be necessary.

Quote Request

Request a Quote for 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.